molecular formula C18H17NOS2 B14548560 3-(1,2-Diphenylethyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62298-94-6

3-(1,2-Diphenylethyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14548560
CAS No.: 62298-94-6
M. Wt: 327.5 g/mol
InChI Key: GOEOMIVUEFXRMW-UHFFFAOYSA-N
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Description

3-(1,2-Diphenylethyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a diphenylethyl group and a sulfanylidene group. It has garnered interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Diphenylethyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 1,2-diphenylethylamine with carbon disulfide and methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the thiazolidinone ring. The reaction mixture is then subjected to refluxing, followed by purification steps such as recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Diphenylethyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its possible use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1,2-Diphenylethyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2-Diphenylethyl)piperidine: A compound with a similar diphenylethyl group but different core structure.

    (E)-Stilbene: Contains a diphenylethyl group but lacks the thiazolidinone ring.

    1-(3-chlorophenyl)piperazine: Shares some structural similarities but differs in functional groups.

Uniqueness

3-(1,2-Diphenylethyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a diphenylethyl group and a sulfanylidene group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

62298-94-6

Molecular Formula

C18H17NOS2

Molecular Weight

327.5 g/mol

IUPAC Name

3-(1,2-diphenylethyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17NOS2/c1-13-17(20)19(18(21)22-13)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3

InChI Key

GOEOMIVUEFXRMW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)S1)C(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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